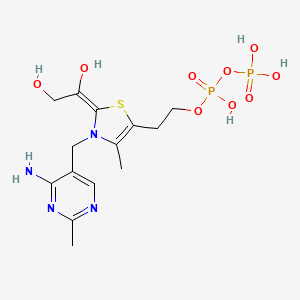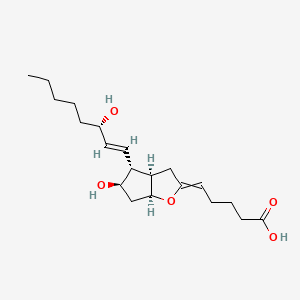
alpha,beta-Dihydroxyethyl-TPP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,beta-Dihydroxyethyl-TPP is a thiamine phosphate.
Wissenschaftliche Forschungsanwendungen
Thiamin Pyrophosphate Synthesis and Structure Thiamin pyrophosphate (TPP) is a vital coenzyme derived from vitamin B1, playing a central role in metabolic processes such as the formation of acetyl CoA from glucose and the Krebs cycle. The enzyme thiamin pyrophosphokinase (TPK) is crucial for TPP synthesis in eukaryotes, catalyzing the transfer of a pyrophosphate group from ATP to thiamin. Studies on the crystal structure of mouse TPK reveal insights into its function and potential for developing species-specific inhibitors, which could serve as antimicrobial agents (Timm, Liu, Baker, & Harris, 2001).
Biomedical Applications and Disease Connections Research has also explored TPP's involvement in various health conditions and potential therapeutic applications. For example, thyrotoxic periodic paralysis (TPP) is a condition associated with hyperthyroidism, characterized by muscle paralysis and hypokalemia due to intracellular potassium shifts. Understanding the pathogenesis and management of TPP can aid in diagnosing and treating the condition, preventing severe complications (Kung, 2006).
Technological and Methodological Advancements In the field of proteomics, thermal proteome profiling (TPP) is a novel method that relies on the principle that protein denaturation upon heating can indicate interactions with small molecules, nucleic acids, or other proteins. This technique, which can be applied in vitro, in situ, or in vivo, has been used to identify drug targets and off-targets, as well as to study protein-protein and protein-metabolite interactions, providing a comprehensive view of protein interactions in their native context (Mateus, Kurzawa, Becher, Sridharan, Helm, Stein, Typas, & Savitski, 2020).
Environmental and Safety Considerations The use of TPP as a flame retardant has raised environmental and health concerns due to its detection in various ecosystems and potential links to health issues in humans. Research into safer and more environmentally friendly alternatives or modifications to TPP usage is ongoing. For instance, the formation of inclusion complexes with cyclodextrins has been proposed as a method to reduce the toxicological effects of TPP while retaining its flame-retardant properties (Zhang, Shen, Pasquinelli, Hinks, & Tonelli, 2015).
Eigenschaften
Molekularformel |
C14H22N4O9P2S |
|---|---|
Molekulargewicht |
484.36 g/mol |
IUPAC-Name |
2-[(2Z)-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1,2-dihydroxyethylidene)-4-methyl-1,3-thiazol-5-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H22N4O9P2S/c1-8-12(3-4-26-29(24,25)27-28(21,22)23)30-14(11(20)7-19)18(8)6-10-5-16-9(2)17-13(10)15/h5,19-20H,3-4,6-7H2,1-2H3,(H,24,25)(H2,15,16,17)(H2,21,22,23)/b14-11- |
InChI-Schlüssel |
LXZUEFPJZTWGEL-KAMYIIQDSA-N |
Isomerische SMILES |
CC1=C(S/C(=C(/CO)\O)/N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
SMILES |
CC1=C(SC(=C(CO)O)N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
CC1=C(SC(=C(CO)O)N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide](/img/structure/B1238704.png)



![N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1238715.png)
![N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238716.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)


![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone](/img/structure/B1238722.png)

